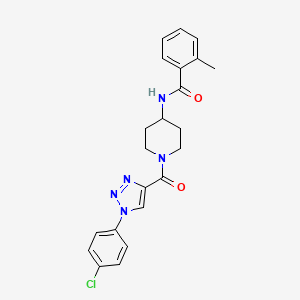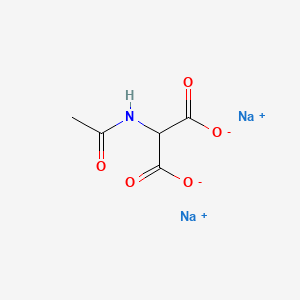
Diisopropylamine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a salt formed from diisopropylamine and hydroiodic acid, with the chemical formula C6H16IN. This compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylamine hydroiodide can be synthesized through the reaction of diisopropylamine with hydroiodic acid. The reaction typically involves the following steps:
Preparation of Diisopropylamine: Diisopropylamine is commercially available and can be prepared by the reductive amination of acetone with ammonia using a modified copper oxide catalyst.
Reaction with Hydroiodic Acid: Diisopropylamine is then reacted with hydroiodic acid to form diisopropylamin-hydrojodid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of diisopropylamin-hydrojodid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diisopropylamine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions with alkyl halides can yield various alkylated amines.
Scientific Research Applications
Diisopropylamine hydroiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including herbicides and rubber vulcanization agents
Mechanism of Action
The mechanism of action of diisopropylamin-hydrojodid involves its interaction with molecular targets through nucleophilic substitution and other reactions. The iodide ion in the compound acts as a nucleophile, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or pharmaceutical applications .
Comparison with Similar Compounds
Diisopropylamine hydroiodide can be compared with other similar compounds, such as:
Diisopropylamine: A secondary amine with similar reactivity but without the iodide ion.
N,N-Diisopropylethylamine: Another amine with different steric and electronic properties.
Triisopropylamine: A bulkier amine with distinct reactivity due to its larger size.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles. This compound is unique due to the presence of the iodide ion, which imparts distinct nucleophilic properties.
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGZCCFVBVEIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132396-99-7 |
Source


|
| Record name | Diisopropylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)




![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)
![(2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2368442.png)




